molecular formula C13H20ClFN2 B3039830 N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride CAS No. 1353946-54-9

N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride

Cat. No.: B3039830
CAS No.: 1353946-54-9
M. Wt: 258.76
InChI Key: HALOYEINYVDBQA-UHFFFAOYSA-N
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Description

N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. The compound is characterized by the presence of a fluorobenzyl group attached to a cyclohexane ring, which is further substituted with diamine and hydrochloride groups. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexane-1,4-diamine core. This can be achieved through the reduction of cyclohexane-1,4-dione using suitable reducing agents such as sodium borohydride. The resulting cyclohexane-1,4-diamine is then subjected to a nucleophilic substitution reaction with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate to yield N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine. Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like thiols or amines replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Nucleophiles such as thiols, amines; reactions are performed in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzyl derivatives with various functional groups.

Scientific Research Applications

N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The diamine moiety can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, thereby influencing their catalytic functions. Additionally, the hydrochloride salt form improves the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N1-Benzylcyclohexane-1,4-diamine hydrochloride: Lacks the fluorine atom, resulting in different chemical and biological properties.

    N1-(4-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and binding affinity.

    N1-(4-Methylbenzyl)cyclohexane-1,4-diamine hydrochloride: Substituted with a methyl group, which affects its hydrophobicity and interaction with molecular targets.

Uniqueness

N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects enhance the compound’s binding affinity and selectivity towards specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-N-[(4-fluorophenyl)methyl]cyclohexane-1,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.ClH/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13;/h1-4,12-13,16H,5-9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALOYEINYVDBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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